molecular formula C20H23N3O5S2 B3315877 2-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide CAS No. 951898-23-0

2-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Cat. No. B3315877
CAS RN: 951898-23-0
M. Wt: 449.5 g/mol
InChI Key: NGKKJRWNENDLBK-UHFFFAOYSA-N
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Description

The compound “2-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a common feature in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylpiperazine moiety could potentially form various interactions with other molecules, influencing the compound’s properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzylpiperazine derivatives can participate in a variety of reactions, including those involving their nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylpiperazine moiety could potentially influence its solubility, stability, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Benzylpiperazine derivatives have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and antihypertensive effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could potentially include further studies into its synthesis, properties, and biological activities. Given the wide range of activities exhibited by benzylpiperazine derivatives, this compound could potentially be of interest in various areas of research .

properties

IUPAC Name

2-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S2/c24-20-10-15-29(25,26)23(20)18-6-8-19(9-7-18)30(27,28)22-13-11-21(12-14-22)16-17-4-2-1-3-5-17/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKKJRWNENDLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((4-Benzylpiperazin-1-yl)sulfonyl)phenyl)isothiazolidin-3-one 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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